molecular formula C20H18N2O6S B2586014 methyl 4-({[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]carbamoyl}formamido)benzoate CAS No. 2034633-14-0

methyl 4-({[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]carbamoyl}formamido)benzoate

Cat. No.: B2586014
CAS No.: 2034633-14-0
M. Wt: 414.43
InChI Key: UMWOUVXSXGHLIW-UHFFFAOYSA-N
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Description

Methyl 4-({[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]carbamoyl}formamido)benzoate is a complex organic compound that features a combination of furan, thiophene, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]carbamoyl}formamido)benzoate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group tolerant conditions . This reaction involves the use of boron reagents and palladium catalysts to couple the furan and thiophene moieties to the benzoate structure.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]carbamoyl}formamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dione, while reduction of the benzoate group can produce benzyl alcohol derivatives.

Scientific Research Applications

Methyl 4-({[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]carbamoyl}formamido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-({[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]carbamoyl}formamido)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain kinases or interact with DNA to exert its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxaldehyde share structural similarities with the thiophene moiety.

    Furan Derivatives: Compounds such as furan-2-carboxylic acid and furan-3-carboxaldehyde are structurally related to the furan moiety.

    Benzoate Derivatives: Methyl benzoate and ethyl benzoate are common benzoate derivatives.

Uniqueness

Methyl 4-({[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]carbamoyl}formamido)benzoate is unique due to its combination of furan, thiophene, and benzoate moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and interactions that are not typically observed in simpler compounds .

Properties

IUPAC Name

methyl 4-[[2-[[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]amino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6S/c1-27-19(25)13-4-6-15(7-5-13)22-18(24)17(23)21-12-20(26,14-8-10-29-11-14)16-3-2-9-28-16/h2-11,26H,12H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWOUVXSXGHLIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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